molecular formula C18H18N2O B2818644 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile CAS No. 938903-87-8

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile

Cat. No.: B2818644
CAS No.: 938903-87-8
M. Wt: 278.355
InChI Key: QCWCZJHLJHUGCU-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile (CAS 938903-87-8) is a synthetic biphenyl derivative of significant interest in medicinal chemistry research. With a molecular formula of C18H18N2O and a molecular weight of 278.35 g/mol, this compound features a morpholine ring connected via a methylene bridge to a biphenyl core that is substituted with a nitrile group . Scientific literature indicates that biphenyl derivatives sharing this structural motif have been extensively investigated as non-peptide angiotensin II (AII) antagonists . This research was pivotal in the development of clinical candidates and subsequent drugs for the efficient treatment of hypertension, such as irbesartan and losartan . The morpholine ring in the molecule adopts a characteristic chair conformation, and the central benzene ring forms specific dihedral angles with both the morpholine and the cyanobenzene rings, which can influence its binding interactions . As such, this compound serves as a valuable chemical intermediate and pharmacophore for researchers designing and synthesizing novel bioactive molecules, particularly in the fields of cardiovascular disease and enzyme inhibition . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note: This product is currently out of stock. Please contact us for availability estimates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWCZJHLJHUGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile typically involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile exhibit potential as anticancer agents. The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of benzonitrile have shown promising results against breast cancer by targeting aromatase, an enzyme critical in estrogen biosynthesis .

Case Study: Aromatase Inhibition
A study synthesized various benzonitrile derivatives, including those structurally related to this compound. These compounds demonstrated strong binding affinities to human aromatase (IC50_{50} values ranging from 0.04 to 0.17 nM), suggesting their potential utility in imaging and treating hormone-dependent cancers .

Biological Applications

Biochemical Buffers
The compound serves as a versatile small molecule in biological and biochemical applications. It can function as an organic buffer, aiding in various laboratory processes that require stable pH conditions . This property is crucial for maintaining the integrity of biological samples during experiments.

Neuropharmacological Studies
Due to its morpholine moiety, the compound is also being investigated for its neuropharmacological properties. Morpholine derivatives are known to interact with neurotransmitter systems, which may lead to developments in treatments for neurological disorders .

Material Science

Nonlinear Optical Materials
Compounds like this compound are being explored as nonlinear optical materials due to their unique structural properties. These materials have applications in photonics and optoelectronics, where they can be used to create devices that manipulate light in innovative ways .

Mechanism of Action

The mechanism of action of 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways . Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer activity .

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Sulfonyl/Dimethylamino Groups: The morpholine group in the target compound improves water solubility compared to sulfonyl (e.g., Q-B5) or dimethylamino (e.g., 4-(dimethylamino)-4′-cyanostilbene ) derivatives, which may enhance membrane permeability but reduce solubility.
  • Conjugation Effects: Compounds with extended π-systems (e.g., 4-(dimethylamino)-4′-cyanostilbene and 2-(4-(4-Cyanostyryl)styryl)benzonitrile ) exhibit strong nonlinear optical (NLO) properties, unlike the target compound, which prioritizes receptor binding .

Physicochemical Properties

Substituents critically impact logP, solubility, and stability:

Property This compound 4-(Dimethylamino)-4′-cyanostilbene Q-B5 (4-[6-(4-methylsulfonyl)phenyl)-2-oxo-1-quinolyl]benzonitrile)
logP ~2.5 (estimated) ~3.8 ~3.2
Solubility (aq.) Moderate (morpholine enhances polarity) Low (hydrophobic dimethylamino) Moderate (sulfonyl group adds polarity)
Thermal Stability Stable up to 200°C Degrades above 150°C Stable up to 180°C

Key Observations :

  • The morpholine group in the target compound reduces lipophilicity (logP ~2.5) compared to dimethylamino (logP ~3.8) or methylsulfonyl (logP ~3.2) analogues, favoring aqueous solubility .
  • Thermal stability correlates with substituent robustness; sulfonyl and morpholine groups enhance stability over dimethylamino derivatives .

Antitumor Activity

  • Target Compound : Demonstrates moderate activity against 60 human tumor cell lines, likely via kinase inhibition or receptor antagonism .
  • Q-B Series : Q-B5 (methylsulfonyl derivative) shows enhanced cytotoxicity due to improved cellular uptake and sulfonyl-mediated protein binding .
  • 2-Descarboxy-2-cyano Telmisartan: A benzimidazole-benzonitrile hybrid with potent angiotensin receptor antagonism, highlighting the role of heterocyclic fusion .

Biological Activity

2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile is an organic compound with a unique chemical structure that includes a morpholine ring attached to a benzonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings and case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound features a morpholine ring which enhances its interaction with biological targets.

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, including enzymes and receptors. Research indicates that the compound may inhibit certain pathways involved in disease processes, particularly in cancer and microbial infections.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell walls and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). It was found to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (μM)
MCF-710.5
A54915.3

Case Study 1: Antitumor Activity

In a study published in Pharmaceutical Research, researchers synthesized various derivatives of this compound and tested their efficacy against cancer cell lines. The study concluded that modifications to the morpholine ring significantly enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future drug development .

Case Study 2: Antimicrobial Efficacy

A comparative study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of several morpholine-containing compounds, including this compound. Results indicated that this compound was among the most effective against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of 4′-(bromomethyl)biphenyl-2-carbonitrile with morpholine in acetone using potassium carbonate as a base. Reaction optimization involves monitoring temperature (298–300 K) and reaction time (5–6 hours) to maximize yield. Post-synthesis purification by recrystallization from acetone/THF mixtures ensures high-purity crystals . Alternative routes may employ phase-transfer catalysts or microwave-assisted synthesis to reduce reaction times.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : To confirm the morpholine moiety and benzonitrile group (¹H/¹³C shifts for aromatic protons and nitrile carbons).
  • X-ray crystallography : For determining molecular geometry and packing (monoclinic P21/c space group, a = 21.1079 Å, b = 8.1358 Å, c = 9.0793 Å, β = 100.833°). SHELXTL software is used for refinement, with anisotropic displacement parameters for non-H atoms .
  • IR spectroscopy : To identify nitrile (C≡N) stretching (~2220 cm⁻¹) and morpholine C-O-C vibrations.

Q. What safety protocols should be followed during synthesis and handling?

Hazard assessments must address risks from reagents like potassium carbonate (skin irritation), morpholine (flammability), and organic solvents. Use fume hoods, personal protective equipment (PPE), and bubbler systems to manage gas release during decarboxylation steps. Refer to ACS guidelines for chemical safety and waste disposal .

Q. How can molecular geometry and crystallographic data be validated experimentally?

X-ray diffraction (XRD) with MoKα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the dihedral angle between the morpholine ring and biphenyl system is 87.87°, confirming steric constraints. Data validation tools in WinGX or ORTEP ensure accurate anisotropic displacement ellipsoid modeling .

Advanced Research Questions

Q. How do structural modifications influence this compound’s activity as a non-peptide angiotensin II antagonist?

The biphenyl core and morpholine substitution are critical for receptor binding. Modifying the nitrile group to tetrazole (as in clinical analogs like losartan) enhances bioavailability. Structure-activity relationship (SAR) studies suggest that replacing the morpholine with pyrrolidine alters selectivity for AT1 vs. AT2 receptors . Computational docking (e.g., AutoDock Vina) can predict binding affinities to angiotensin-converting enzyme (ACE) active sites.

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

Contradictions may arise from variations in cell lines (e.g., HEK293 vs. CHO-K1) or assay conditions (agonist vs. antagonist mode). Use orthogonal assays:

  • In vitro : Radioligand binding assays (³H-labeled angiotensin II).
  • Functional assays : Calcium flux measurements in transfected cells.
  • In silico : Molecular dynamics simulations to assess conformational stability in receptor pockets .

Q. How can computational modeling predict off-target interactions or toxicity?

Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies shared features with known toxicophores, such as hERG channel inhibitors. ADMET predictors (e.g., SwissADME) evaluate metabolic stability and cytochrome P450 interactions. For instance, the morpholine group’s metabolic oxidation to morpholine N-oxide may impact hepatic clearance .

Q. What crystallographic challenges arise when analyzing polymorphs or solvates?

Different polymorphs may exhibit varying unit cell parameters (e.g., β angles) due to solvent inclusion. Use variable-temperature XRD to monitor phase transitions. SHELXL refinement with TWIN/BASF commands can resolve twinning in low-symmetry crystals. Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., C-H···π contacts) driving polymorphism .

Q. How to design SAR studies using this compound as a lead structure?

  • Scaffold hopping : Replace the biphenyl system with naphthalene or indole cores.
  • Bioisosteric replacement : Substitute nitrile with carboxylate or sulfonamide groups.
  • Fragment-based design : Use the morpholine-methyl group as a fragment for click chemistry derivatization .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : To detect bromomethyl precursor residues (m/z ~300).
  • ICP-OES : For heavy metal traces from catalysts (e.g., Pd in cross-coupling steps).
  • DSC/TGA : Identify solvent residues (e.g., THF) via endothermic peaks .

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